molecular formula C19H21NO4 B8323332 Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester CAS No. 123986-60-7

Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester

Cat. No.: B8323332
CAS No.: 123986-60-7
M. Wt: 327.4 g/mol
InChI Key: DMNZQITUQZYYMA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzyl ester group and a tert-butyloxycarbonyl (Boc) protected amino group attached to a benzoate core. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester typically involves the esterification of 3-aminobenzoic acid with benzyl alcohol, followed by the protection of the amino group with tert-butyloxycarbonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reagents are often added in a controlled manner to maintain the desired reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group under acidic conditions.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the ester and amine groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Acidic conditions using trifluoroacetic acid or hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: 3-aminobenzoic acid derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: Employed in the preparation of peptide-based probes for studying biological processes.

    Medicine: Utilized in the development of pharmaceutical compounds, especially those involving peptide drugs.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

    Benzyl benzoate: Lacks the Boc-protected amino group, making it less versatile in peptide synthesis.

    tert-Butyloxycarbonyl-protected amino acids: Similar in function but differ in the core structure, often used in peptide synthesis.

    Carboxybenzyl-protected amino acids: Another class of protecting groups used in peptide synthesis, removed by catalytic hydrogenation.

Uniqueness: Benzoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, phenylmethyl ester is unique due to its combination of a benzyl ester and a Boc-protected amino group, making it particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Properties

CAS No.

123986-60-7

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(22)20-16-11-7-10-15(12-16)17(21)23-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3,(H,20,22)

InChI Key

DMNZQITUQZYYMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cyanomethyl 3-(t-butyloxycarbonylamino)benzoate (20 g), triethylamine (10.6 g), 4-dimethylaminopyridine (0.1 g) and benzyl alcohol (11.4 g) is stirred at a bath temperature of 55° C. for 15 hours. The reaction mixture is extracted with ethyl acetate (200 ml), and the extract is washed with water, and ethyl acetate is distilled off under reduced pressure. The residue is recrystallized from 80% aqueous acetonitrile solution to give the title compound (22.0 g, 93%) as white short needles.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
10.6 g
Type
solvent
Reaction Step One
Yield
93%

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